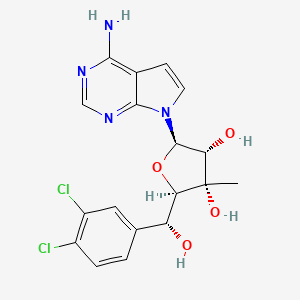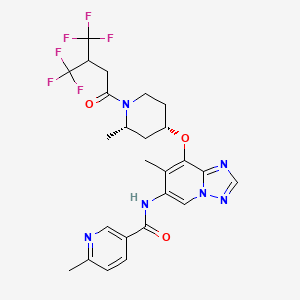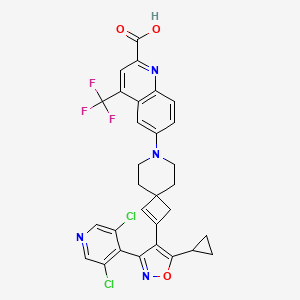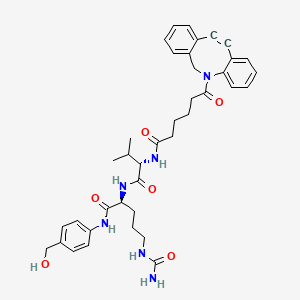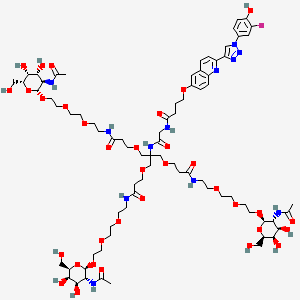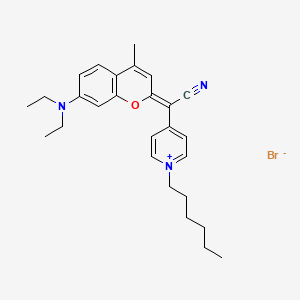
Anticancer agent 17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 17 is a promising compound in the field of oncology, known for its potential to inhibit the growth of cancer cells. This compound has garnered significant attention due to its unique chemical structure and potent anticancer properties. It is part of a broader class of compounds that are being explored for their ability to target and destroy cancer cells while minimizing damage to healthy tissues.
准备方法
Synthetic Routes and Reaction Conditions: One common synthetic route involves the use of quinoxaline derivatives, which are known for their anticancer properties . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of Anticancer agent 17 may involve continuous flow synthesis techniques . This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
化学反应分析
Types of Reactions: Anticancer agent 17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and efficiency.
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, with modifications that enhance its ability to target and kill cancer cells. These derivatives are then tested for their efficacy in preclinical and clinical studies.
科学研究应用
Anticancer agent 17 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of anticancer activity and to develop new synthetic methodologies . In biology, it is used to investigate the cellular and molecular pathways involved in cancer progression and to identify potential therapeutic targets . In medicine, it is being explored as a potential treatment for various types of cancer, including lung, breast, and colorectal cancers . In industry, it is used in the development of new anticancer drugs and formulations.
作用机制
The mechanism of action of Anticancer agent 17 involves its ability to interfere with the cellular processes that are essential for cancer cell survival and proliferation. It targets specific molecular pathways, such as the inhibition of topoisomerases, which are enzymes involved in DNA replication . By inhibiting these enzymes, the compound prevents cancer cells from dividing and growing, ultimately leading to their death. Additionally, this compound can induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways .
相似化合物的比较
Anticancer agent 17 is unique in its structure and mechanism of action compared to other similar compounds. For instance, it has been compared to quinoxaline derivatives, which also exhibit anticancer properties . this compound has shown greater selectivity and potency in targeting cancer cells while sparing healthy tissues. Other similar compounds include amygdalin, a naturally occurring substance with anticancer effects , and various piperazine derivatives, which have been studied for their anticancer activity . The uniqueness of this compound lies in its ability to evade multidrug resistance mechanisms and its potential for use in combination therapies .
属性
分子式 |
C27H34BrN3O |
|---|---|
分子量 |
496.5 g/mol |
IUPAC 名称 |
(2E)-2-[7-(diethylamino)-4-methylchromen-2-ylidene]-2-(1-hexylpyridin-1-ium-4-yl)acetonitrile;bromide |
InChI |
InChI=1S/C27H34N3O.BrH/c1-5-8-9-10-15-29-16-13-22(14-17-29)25(20-28)26-18-21(4)24-12-11-23(19-27(24)31-26)30(6-2)7-3;/h11-14,16-19H,5-10,15H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
UWCHVCHQQRHGGV-UHFFFAOYSA-M |
手性 SMILES |
CCCCCC[N+]1=CC=C(C=C1)/C(=C\2/C=C(C3=C(O2)C=C(C=C3)N(CC)CC)C)/C#N.[Br-] |
规范 SMILES |
CCCCCC[N+]1=CC=C(C=C1)C(=C2C=C(C3=C(O2)C=C(C=C3)N(CC)CC)C)C#N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


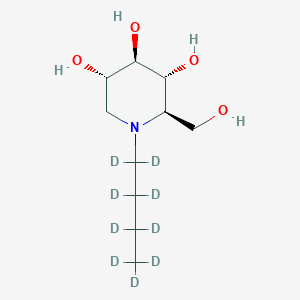
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
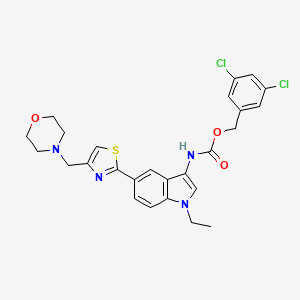
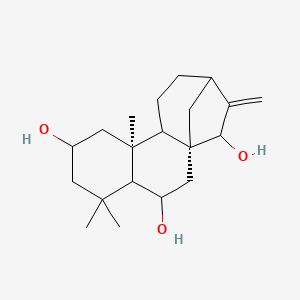
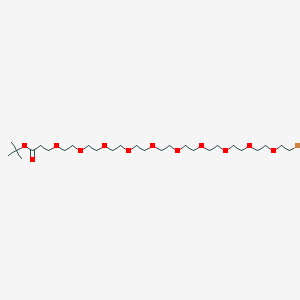
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)

![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)
